molecular formula C11H13NO2 B1601520 8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 37682-06-7

8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No. B1601520
CAS RN: 37682-06-7
M. Wt: 191.23 g/mol
InChI Key: WUNQZFYRIABBKP-UHFFFAOYSA-N
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Patent
US04737495

Procedure details

Here, 8-methoxy-1,3-dihydro-2H-benzazepin-2-one (melting point: 190°-191° C.) (56.8 g, 0.3 mol), dissolved in glacial acetic acid (600 ml), is hydrogenated for 12 hours in the presence of 10% palladium/charcoal (5 g) at 80° C. and at 5 bar. The catalyst is removed by suction filtering and the acetic acid is distilled off in vacuo. The residue is mixed with water, neutralized with potassium carbonate, the precipitate obtained is suction filtered, washed with water and dried.
Name
8-methoxy-1,3-dihydro-2H-benzazepin-2-one
Quantity
56.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:14]=[CH:13][C:6]2[CH:7]=[CH:8][CH2:9][C:10](=[O:12])[NH:11][C:5]=2[CH:4]=1.[C:15](O)(=[O:17])C>[Pd]>[CH3:15][O:17][C:6]1[CH:13]=[CH:14][C:3]2[CH2:4][CH2:5][NH:11][C:10](=[O:12])[CH2:9][C:8]=2[CH:7]=1

Inputs

Step One
Name
8-methoxy-1,3-dihydro-2H-benzazepin-2-one
Quantity
56.8 g
Type
reactant
Smiles
COC1=CC2=C(C=CCC(N2)=O)C=C1
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
DISTILLATION
Type
DISTILLATION
Details
the acetic acid is distilled off in vacuo
ADDITION
Type
ADDITION
Details
The residue is mixed with water
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC=1C=CC2=C(CC(NCC2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.